Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate
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Overview
Description
This compound is a derivative of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyano acetate in Dimethyl formamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7- tetrahydrobenzo [b] thiophen-2-yl) acetamide .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a variety of functional groups including a carboxylate ester and a nitrile . It also contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Chemical Reactions Analysis
This compound, with its three different reactive centers—nitrile, ester, acidic methylene site—is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate is involved in complex chemical synthesis processes, highlighting its role in producing diverse heterocyclic compounds. A notable example is the one-pot, three-component condensation reaction of an isatin, aminopyrazole, and alkyl cyanoacetate in water, which leads to the formation of 2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile. This reaction demonstrates the compound's utility in synthesizing pyrazolopyridine derivatives with potential biological activity (Rahmati, Kenarkoohi, & Khavasi, 2012).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the sources, compounds of this class have been reported to have diverse biological activities . For example, some pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to inhibit PARP-1, a protein involved in DNA repair damage .
Future Directions
properties
IUPAC Name |
ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-4-30-17(27)11-26-15-8-6-5-7-13(15)22(21(26)29)14(10-23)19(24)31-16-9-12(2)25(3)20(28)18(16)22/h5-9H,4,11,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUYGMCNDSQDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)N(C(=C4)C)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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